N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine
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Overview
Description
N-methyl-1-(7-oxaspiro[35]nonan-2-yl)methanamine is a chemical compound with a unique spirocyclic structure This compound is characterized by a spiro linkage, where a single atom is shared between two rings, creating a rigid and three-dimensional framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine typically involves the formation of the spirocyclic structure followed by the introduction of the methanamine group. One common method involves the cyclization of a suitable precursor, such as a diol or a dihalide, under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization with a methylamine group can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
N-methyl-1-(7-oxaspiro[3
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules and materials.
Biology: It can be used as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound’s structural features may contribute to its potential as a drug candidate or a pharmacological tool.
Industry: It can be utilized in the development of new materials, such as polymers or catalysts, due to its rigid and stable spirocyclic framework.
Mechanism of Action
The mechanism of action of N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The methanamine group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
7-oxaspiro[3.5]nonan-1-ylmethanamine hydrochloride: This compound shares the spirocyclic core but differs in the position of the methanamine group.
7-oxaspiro[3.5]nonan-2-ylmethanamine: Similar to the target compound but lacks the N-methyl group.
2-oxaspiro[3.5]nonan-7-ylmethanamine hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
N-methyl-1-(7-oxaspiro[35]nonan-2-yl)methanamine is unique due to the presence of both the N-methyl and methanamine groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
N-methyl-1-(7-oxaspiro[3.5]nonan-2-yl)methanamine |
InChI |
InChI=1S/C10H19NO/c1-11-8-9-6-10(7-9)2-4-12-5-3-10/h9,11H,2-8H2,1H3 |
InChI Key |
VHZPIKCRIQCVRT-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC2(C1)CCOCC2 |
Origin of Product |
United States |
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